molecular formula C21H23N3O5S3 B2915122 (E)-N-(3-allyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide CAS No. 1100771-49-0

(E)-N-(3-allyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide

Cat. No. B2915122
CAS RN: 1100771-49-0
M. Wt: 493.61
InChI Key: IHSOQNBJNPTNRD-QURGRASLSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through methods such as copper-catalyzed annulation of oxime acetates and xanthates .

Scientific Research Applications

Heterocyclic Compound Synthesis

Research has explored the synthesis of novel heterocyclic compounds derived from similar chemical structures, demonstrating significant potential in developing new pharmaceuticals and materials. For instance, the synthesis of novel benzodifuranyl, 1,3,5-triazines, and thiazolopyrimidines derived from visnaginone and khellinone has been investigated for their anti-inflammatory and analgesic properties, indicating a broad applicability in medicinal chemistry (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Evaluation

Another application area is the development of compounds with antimicrobial properties. Synthesis, characterization, antimicrobial evaluation, and docking studies of certain heterocyclic compounds have been conducted to explore their effectiveness against various bacterial and fungal strains, providing insights into the design of new antimicrobials (Talupur, Satheesh, & Chandrasekhar, 2021).

Catalysis and Organic Synthesis

Compounds with benzothiazole and thiophene units have been used in catalysis and organic synthesis, offering efficient pathways to synthesize polyfunctionalized pyrroles and thiophenes. This demonstrates their utility in constructing complex organic molecules, which can have various applications in pharmaceuticals, agrochemicals, and materials science (Cheng, Peng, & Li, 2010).

Anticancer Activity

There is also significant interest in evaluating the anticancer activity of novel heterocycles utilizing thiophene incorporated thioureido substituent as precursors. Such studies provide a foundation for the development of new anticancer agents, highlighting the potential of these compounds in therapeutic applications (Abdel-Motaal, Alanzy, & Asem, 2020).

properties

IUPAC Name

N-(4,7-dimethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5S3/c1-4-11-23-18-15(28-2)9-10-16(29-3)19(18)31-21(23)22-20(25)14-7-5-12-24(14)32(26,27)17-8-6-13-30-17/h4,6,8-10,13-14H,1,5,7,11-12H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHSOQNBJNPTNRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=NC(=O)C3CCCN3S(=O)(=O)C4=CC=CS4)N2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(3-allyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide

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